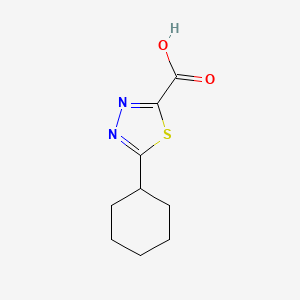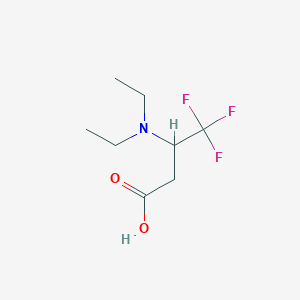
3-(Diethylamino)-4,4,4-trifluorobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)-4,4,4-trifluorobutanoic acid is an organic compound that features a diethylamino group and a trifluoromethyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-4,4,4-trifluorobutanoic acid typically involves the introduction of the diethylamino group and the trifluoromethyl group onto a butanoic acid precursor. One common method involves the reaction of 3-bromo-4,4,4-trifluorobutanoic acid with diethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, industrial processes may employ catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethylamino)-4,4,4-trifluorobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Diethylamino)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-(Diethylamino)-4,4,4-trifluorobutanoic acid exerts its effects involves interactions with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect the compound’s binding affinity and activity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-4,4,4-trifluorobutanoic acid: Similar structure but with dimethylamino instead of diethylamino group.
3-(Diethylamino)-3,3,3-trifluoropropanoic acid: Similar structure but with a shorter carbon chain.
3-(Diethylamino)-4,4,4-trifluorobutanal: Similar structure but with an aldehyde group instead of a carboxylic acid.
Uniqueness
3-(Diethylamino)-4,4,4-trifluorobutanoic acid is unique due to the combination of its diethylamino and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions.
Propiedades
Fórmula molecular |
C8H14F3NO2 |
|---|---|
Peso molecular |
213.20 g/mol |
Nombre IUPAC |
3-(diethylamino)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C8H14F3NO2/c1-3-12(4-2)6(5-7(13)14)8(9,10)11/h6H,3-5H2,1-2H3,(H,13,14) |
Clave InChI |
MYBGAFNNBXPTSH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


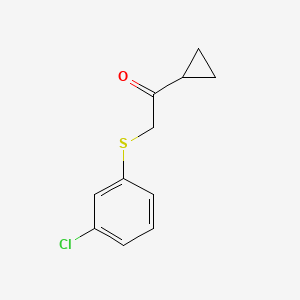
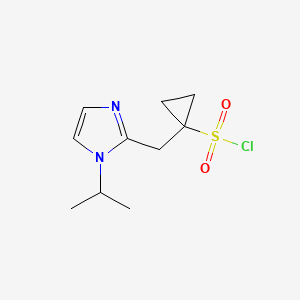

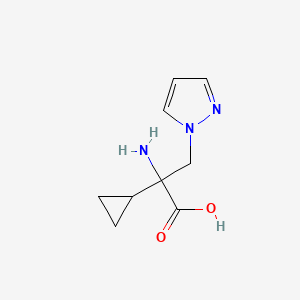
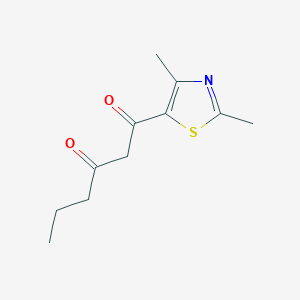
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13637060.png)
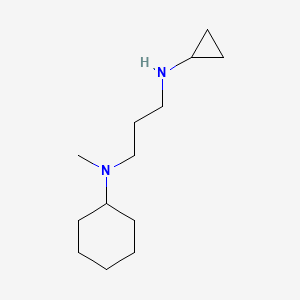

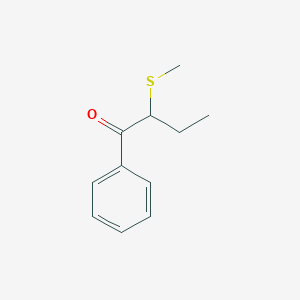
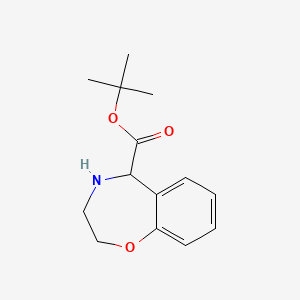

![tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate](/img/structure/B13637082.png)

